REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][N:12](C=O)[CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>Cl>[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1/2 h
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sat. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |